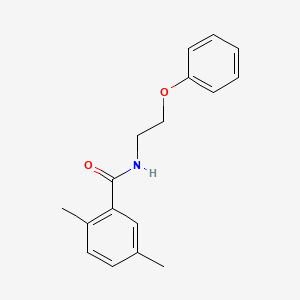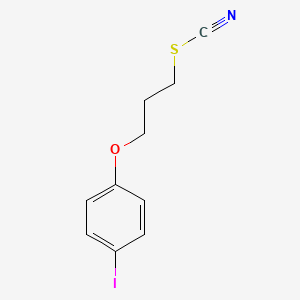
3-(1-azepanyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is also known as AZD-4901 and has been studied extensively due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-(1-azepanyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the inflammatory response. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1-azepanyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potent anti-inflammatory and anti-cancer properties. It can be used to study the mechanism of action of COX-2 inhibitors and their potential therapeutic applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1-azepanyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One direction is to study its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a COX-2 inhibitor in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies can be conducted to improve the solubility of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 3-(1-azepanyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methylbenzaldehyde with azepan-1-amine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product.
Applications De Recherche Scientifique
3-(1-azepanyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-6-8-14(9-7-13)19-16(20)12-15(17(19)21)18-10-4-2-3-5-11-18/h6-9,15H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZVRFDQJKASSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)

![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)

![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)


